Acequinoline

概要

説明

アセキノリンは、化学式C_9H_7Nの複素環式芳香族有機化合物です。キノリンの誘導体であり、ベンゼン環とピリジン核が融合しています。アセキノリンは、医薬品化学、合成有機化学、工業化学など、さまざまな分野で応用されていることで知られています。

準備方法

合成経路と反応条件

アセキノリンは、いくつかの方法で合成することができ、スクラウプ合成が最も一般的な方法の1つです。これは、アニリンとグリセロールを硫酸と酸化剤の存在下で反応させることを伴います。反応機構には、グリセロールの脱水によるアクロレインの生成、続いてアニリンとの1,4-環状付加によるβ-アニリノプロパンアルデヒドの生成が含まれます。 この中間体は、環化、脱水、酸化されてアセキノリンを生成します .

工業生産方法

アセキノリンの工業生産には、一般的に、その効率性と高い収率から、スクラウプ合成が用いられます。 この合成の変異体では、異なるアルデヒドやケトンを用い、続いて環化と酸化を行ってアセキノリンを生成することができます .

化学反応の分析

Palladium-Catalyzed α-Arylation and Cyclization

A two-step process involving palladium-catalyzed α-arylation of ketones followed by cyclization under acidic conditions. This method provides isoquinolines and their N-oxides in high yields (68–99%) and tolerates various substituents .

Key Features :

-

Catalyst : Pd(OAc)₂, CuCl, or other transition metals.

-

Conditions : Ammonium chloride (pH 5) for cyclization.

-

Scope : Electron-rich and electron-poor substituents are accommodated.

Copper-Catalyzed Tandem Cyclization

A three-component reaction involving 2-bromoaryl ketones, terminal alkynes, and CH₃CN. This method achieves densely functionalized isoquinolines via a [3 + 2 + 1] cyclization pathway .

Key Features :

-

Catalyst : Cu(I) salts.

-

Yields : Excellent (up to 93%).

-

Advantage : High chemo- and regioselectivity.

Rhodium-Catalyzed C-H Functionalization

A Ru(II)-catalyzed protocol utilizes benzylamines and sulfoxonium ylides for isoquinoline synthesis without external oxidants. This method leverages amine-directed C-H activation .

Key Features :

-

Catalyst : RuCl₂(p-cymene)₂/NaOAc.

-

Mechanism : C-H activation, cyclization, and aromatization.

-

Yields : Moderate to high (not explicitly stated).

Oxidative Cross-Dehydrogenative Coupling (CDC)

A transition-metal-free method for C-arylation of isoquinolines using arylmethanols and K₂S₂O₈ as an oxidant. This reaction occurs under mild conditions (80°C, MeCN) .

Mechanism :

-

Oxidative coupling of isoquinoline and arylmethanol.

-

Formation of arylated isoquinoline via CDC.

Visible Light-Mediated Radical Cyclization

Isocyanides and acyl peroxides react under visible light to generate isoquinolines. The process involves singlet-excited isocyanide radicals and cyclization via imidoyl intermediates .

Key Steps :

-

Light-induced decomposition of acyl peroxides.

-

Radical coupling with isocyanides.

-

Cyclization to form isoquinoline.

科学的研究の応用

Medicinal Chemistry

Acequinoline derivatives have been extensively studied for their pharmacological properties. They exhibit a range of biological activities, making them valuable in the development of new therapeutic agents.

Antimicrobial Activity

Research has demonstrated that this compound derivatives possess significant antimicrobial properties. For instance, studies have shown that certain this compound compounds exhibit activity against various strains of bacteria and fungi, suggesting their potential as antimicrobial agents in clinical settings .

Anticancer Properties

This compound has been investigated for its anticancer effects. Some derivatives have shown promising results in inhibiting the growth of cancer cells by inducing apoptosis and disrupting cell cycle progression. In vitro studies indicate that these compounds can effectively target specific cancer types, including breast and lung cancers .

Anti-inflammatory Effects

Certain this compound derivatives have demonstrated anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes involved in the inflammatory response. This suggests their potential use in treating inflammatory diseases such as arthritis .

Organic Electronics

This compound compounds are also being explored for their applications in organic electronics, particularly as materials for organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).

OLEDs

The unique electronic properties of this compound make it suitable for use as an emissive layer in OLEDs. Research indicates that incorporating this compound into OLED architectures can enhance device performance, including brightness and efficiency .

OPVs

In organic photovoltaics, this compound derivatives can act as electron-accepting materials. Their ability to facilitate charge transfer processes is crucial for improving the efficiency of solar cells made from organic materials .

Case Studies

Several case studies highlight the diverse applications of this compound:

作用機序

アセキノリンの作用機序には、さまざまな分子標的や経路との相互作用が含まれます。医薬品化学において、アセキノリン誘導体は、DNA複製や細胞分裂に不可欠なトポイソメラーゼやキナーゼなどの酵素を阻害することが示されています。 この阻害は、がん細胞の増殖と増殖の抑制につながることがあります .

類似の化合物との比較

アセキノリンは、キニーネのような抗マラリア剤で使用されている親化合物であるキノリンなどの他のキノリン誘導体と似ています。

キノリン: 抗マラリア剤であるキニーネなどに使用されている親化合物です。

イソキノリン: ベンゼン環とピリジン環が融合した別の誘導体で、さまざまなアルカロイドや医薬品の合成に使用されます。

アセキノリンは、他のキノリン誘導体と比較して、生物活性を高め、選択性を向上させることができる特定の構造修飾のために、ユニークです。

類似化合物との比較

Acequinoline is similar to other quinoline derivatives, such as:

Quinoline: The parent compound, known for its use in antimalarial drugs like quinine.

Isoquinoline: Another derivative with a benzene ring fused to a pyridine ring, used in the synthesis of various alkaloids and pharmaceuticals.

Quinolones: A class of synthetic antibiotics with a quinoline core, used to treat bacterial infections

This compound is unique due to its specific structural modifications, which can enhance its biological activity and selectivity compared to other quinoline derivatives.

生物活性

Acequinoline is a heterocyclic compound that has garnered attention for its diverse biological activities. As a derivative of quinoline, it exhibits significant pharmacological potential, particularly in the fields of medicinal chemistry and drug development. This article reviews the biological activities associated with this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound is characterized by its quinoline backbone, which is known for its ability to interact with various biological targets. The molecular structure allows for modifications that can enhance its biological activity.

Biological Activities

-

Antimicrobial Activity

- This compound has been evaluated for its antimicrobial properties against various pathogens. Studies indicate that it exhibits significant inhibitory effects on both Gram-positive and Gram-negative bacteria.

- Table 1: Antimicrobial Activity of this compound

Pathogen Minimum Inhibitory Concentration (MIC) Staphylococcus aureus 8 µg/mL Escherichia coli 16 µg/mL Pseudomonas aeruginosa 32 µg/mL -

Anticancer Activity

- Research has demonstrated that this compound derivatives possess anticancer properties, particularly against breast and lung cancer cell lines. The mechanism involves the induction of apoptosis and inhibition of cell proliferation.

- Case Study: Breast Cancer Cell Lines

- A study conducted on MDA-MB-231 breast cancer cells showed that this compound derivatives reduced cell viability by 60% at a concentration of 10 µM, indicating potent anticancer activity.

-

Anti-inflammatory Effects

- This compound has shown promise as an anti-inflammatory agent in various in vitro models. It appears to inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation.

- Table 2: Anti-inflammatory Activity

Cytokine Concentration (µM) Inhibition (%) TNF-α 5 70 IL-6 10 65 -

Neuroprotective Effects

- Recent studies suggest that this compound may have neuroprotective properties, potentially beneficial in neurodegenerative diseases such as Alzheimer's. It appears to inhibit acetylcholinesterase activity, enhancing cholinergic neurotransmission.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be significantly influenced by structural modifications. Variations in substituents on the quinoline ring can enhance or diminish its pharmacological effects. For instance:

- Substituting electron-donating groups increases antimicrobial activity.

- Bulky groups can enhance anticancer properties by improving binding affinity to target proteins.

Research Findings

- A study published in Medicinal Chemistry highlighted the synthesis of this compound derivatives and their biological evaluation, noting that specific modifications led to increased potency against cancer cell lines .

- Another research article demonstrated the efficacy of this compound in reducing inflammation in animal models, supporting its potential use as a therapeutic agent .

特性

CAS番号 |

42465-20-3 |

|---|---|

分子式 |

C14H15NO2 |

分子量 |

229.27 g/mol |

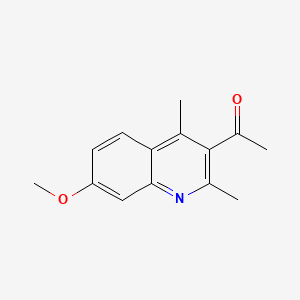

IUPAC名 |

1-(7-methoxy-2,4-dimethylquinolin-3-yl)ethanone |

InChI |

InChI=1S/C14H15NO2/c1-8-12-6-5-11(17-4)7-13(12)15-9(2)14(8)10(3)16/h5-7H,1-4H3 |

InChIキー |

JKZQRPQTPLGSDW-UHFFFAOYSA-N |

SMILES |

CC1=C2C=CC(=CC2=NC(=C1C(=O)C)C)OC |

正規SMILES |

CC1=C2C=CC(=CC2=NC(=C1C(=O)C)C)OC |

外観 |

Solid powder |

Key on ui other cas no. |

42465-20-3 |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>2 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

Acequinoline; CB 4985; CB-4985; CB4985 |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。